ethyl 3-benzyl-2-cyano-2-pentenoate
Description
Ethyl 3-benzyl-2-cyano-2-pentenoate is a substituted α,β-unsaturated ester characterized by a cyano group at the C2 position and a benzyl substituent at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (benzyl) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl (E)-3-benzyl-2-cyanopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-13(10-12-8-6-5-7-9-12)14(11-16)15(17)18-4-2/h5-9H,3-4,10H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIQAGIQQJSDX-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 3-benzyl-2-cyano-2-pentenoate and its analogs:
Structural and Reactivity Analysis
Substituent Effects: The benzyl group in this compound enhances steric bulk and aromatic π-π interactions compared to the ethyl group in ethyl 2-cyano-3-ethyl-2-pentenoate . This difference likely increases the former’s lipophilicity (log P ~3.5–4.0, estimated) versus the latter’s log P of ~2.0–2.3. The cyano group in all three compounds stabilizes the α,β-unsaturated system via conjugation, making these esters electrophilic at the β-position. This reactivity is critical in Michael additions and cyclocondensation reactions .
Synthetic Utility: Ethyl 2-cyano-2-phenylacetate (C₁₁H₁₁NO₂) is documented in cyclization reactions to form imidazoles and quinolines under acidic conditions . By analogy, this compound may undergo similar transformations to yield benzannulated heterocycles. Ethyl 2-cyano-3-ethyl-2-pentenoate (C₁₀H₁₅NO₂) has been used in the synthesis of acrylate-based polymers due to its balanced solubility in organic solvents . The benzyl-substituted analog’s bulkier structure might limit such applications but could favor solid-phase synthesis.
Physicochemical Properties: Solubility: The benzyl group in this compound likely reduces aqueous solubility compared to its ethyl-substituted counterpart. For example, ethyl 2-cyano-3-ethyl-2-pentenoate has moderate solubility in ethanol and DMSO (~50–100 mg/mL), while the benzyl analog may require non-polar solvents like toluene . Stability: α,β-unsaturated esters with electron-withdrawing groups are prone to hydrolysis under basic conditions. The benzyl group may offer slight protection against nucleophilic attack compared to simpler alkyl substituents .
Research Findings and Data Gaps
- Biological Activity: Cyanoacrylate derivatives are known for antimicrobial and enzyme-inhibitory properties. The benzyl substituent may enhance membrane permeability, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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